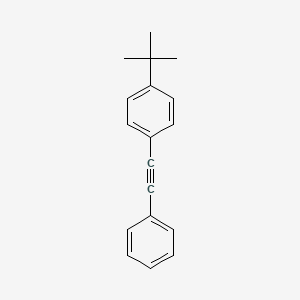

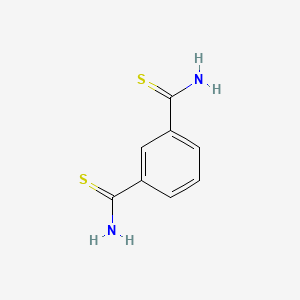

1,3-Benzenedicarbothioamide

Vue d'ensemble

Description

1,3-Benzenedicarbothioamide is a chemical compound with the molecular formula C8H8N2S2 . Its average mass is 196.292 Da and its monoisotopic mass is 196.012894 Da .

Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature . For instance, new pincer ruthenium complexes, having κ3SCS and κ3SNS pincer ligands with two secondary thioamide units were synthesized by the reactions of [RuCl3(tpy)] with N,N’-dibenzyl-1,3-benzenedicarbothioamide .Chemical Reactions Analysis

In a study, complexes similar to this compound showed a two-step deprotonation reaction by treatment with 1,8-diazabicyclo[5,4,0]undec-7-ene (DBU). The addition of DBU led to a shift of the metal-centered redox couples to a lower potential .Applications De Recherche Scientifique

Luminescent Palladium Complexes 1,3-Benzenedicarbothioamides are used in the formation of pincer palladium(II) complexes. These complexes exhibit strong emission in both a glassy frozen state and solid state. The emission has a decay lifetime indicative of phosphorescent emission, making it significant in luminescent applications (Akaiwa et al., 2005).

Conductance in Molecular Junctions Au/1,4-benzenedicarbothioamide/Au junctions demonstrate significant conductance at room temperature. This indicates potential applications in electronic devices, as the molecule consists of potential linkers (thioketone and amine groups) that contribute to high conductance (Sagisaka et al., 2014).

X-ray Diagnostic Agents 1,3-Benzenedicarbothioamide derivatives have been synthesized as analogs of interest for X-ray diagnostic agents. These compounds exhibit interesting NMR spectral features due to atropisomerism, which arises from hindrance to free rotation about bonds linking the aromatic moiety to N-containing functionalities (Pillai et al., 1994).

Metal-Organic Frameworks The compound is utilized in the construction of metal-organic frameworks with complex network topologies. These frameworks incorporate metal-organic cuboctahedra into a cubic close packing arrangement, leading to superoctahedral and supertetrahedral cavities, valuable in material science (Zou et al., 2008).

Synthesis of Novel Compounds Efficient synthesis of 1,3-benzenedicarbonyl dithioureas has been achieved, showing cytotoxicity against various cancer cells. For example, certain compounds demonstrated significant inhibition activities against specific cancer cell lines, indicating potential applications in cancer research (Peng et al., 2011).

Safety and Hazards

The safety data sheet for 1,3-Benzenedicarbothioamide indicates that it includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Propriétés

IUPAC Name |

benzene-1,3-dicarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOXZAYSEDLTGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=S)N)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397826 | |

| Record name | 1,3-Benzenedicarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3030-54-4 | |

| Record name | NSC94790 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.